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Compound of Interest

N-(4-methoxyphenyl)-2-
Compound Name:
butenamide

Cat. No.: B374900

Comparative Analysis of Methoxyphenyl Amide
Derivatives in Cancer Cell Lines

A Cross-Validation of Antiproliferative Activity and Mechanistic Insights

This guide provides a comparative analysis of the bioactivity of various N-aryl amide derivatives
containing a methoxyphenyl moiety, with a focus on their efficacy across different cancer cell
lines. While direct experimental data for N-(4-methoxyphenyl)-2-butenamide is limited in
publicly available research, this guide cross-validates the activity of structurally similar
compounds, offering insights into their potential therapeutic applications and mechanisms of
action. The data presented herein is intended for researchers, scientists, and drug
development professionals engaged in the discovery of novel anticancer agents.

Summary of Antiproliferative Activity

The antiproliferative effects of several methoxyphenyl amide derivatives have been evaluated
in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values,
a measure of compound potency, are summarized in the table below. These values highlight
the differential sensitivity of various cancer cell types to these compounds.
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Compound/De .
L. Cell Line Cancer Type IC50 (uM) Reference
rivative Class
N-alkyl-N-(4-
thoxyphenyl)p ~ A549 Lung Carci 019-0.41 [1]
methoxyphen ung Carcinoma
& yp . yhp g (GI50)
yridin-2-amines
Cervical 0.19-041
KB ) [1]
Carcinoma (G150)
Vincristine-
_ _ 0.19-0.41
KB(VIN) resistant Cervical [1]
_ (GI150)
Carcinoma
Prostate 0.19-041
DU145 _ [1]
Carcinoma (GI50)
3-[(4-
Methoxyphenyl)a More cytotoxic
mino]propanehyd  U-87 Glioblastoma than in MDA-MB-  [2][3]

razide 231
Derivatives
Triple-negative Less cytotoxic
MDA-MB-231 ] [2][3]
Breast Cancer than in U-87
Methoxyflavone
Analogs (5- Acute Myeloid
HL-60 , 85.7 [4]
demethyl Leukemia
nobiletin)
Acute Myeloid
THP-1 _ 32.3 [4]
Leukemia
Acute Myeloid
U-937 ) 30.4 [4]
Leukemia
Acute Myeloid
HEL _ 65.3 [4]
Leukemia
Chronic Myeloid
K562 _ 915 [4]
Leukemia
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Acute Myeloid -
MV-4-11 ) Not specified [5]
Leukemia
2- .
) ) (Gli-luc reporter
methoxybenzami  Various 0.03-0.79 [6]
o assay)
de Derivatives
N-(4- Synergistic
hydroxyphenyl)re  Neuroblastoma Neuroblastoma cytotoxicity with [7]
tinamide (4-HPR) safingol
Synergistic
Lung Cancer Lung Cancer cytotoxicity with [7]
safingol
Synergistic
Melanoma Melanoma cytotoxicity with [7]
safingol
Synergistic
Prostate Cancer Prostate Cancer cytotoxicity with [7]
safingol
Synergistic
Colon Cancer Colon Cancer cytotoxicity with [7]
safingol
Synergistic
Breast Cancer Breast Cancer cytotoxicity with [7]
safingol
) ] Synergistic
Pancreatic Pancreatic o )
cytotoxicity with [7]
Cancer Cancer i
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Experimental Protocols

The evaluation of the cytotoxic and antiproliferative activities of the compounds cited in this

guide predominantly utilized the following experimental methodologies:

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an
indicator of cell viability. Cells are seeded in 96-well plates and treated with various
concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[9]
Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to
the wells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to
purple formazan crystals.[9] The formazan is then solubilized, and the absorbance is
measured using a microplate reader.[9] The IC50 value is calculated from the dose-response

curve.

SRB (Sulphorhodamine B) Assay: The SRB assay is another colorimetric assay used to
determine cell density, based on the measurement of cellular protein content. After treatment
with the compound, cells are fixed and stained with Sulphorhodamine B dye. The bound dye
is then solubilized, and the absorbance is measured to quantify the total protein mass, which
is proportional to the cell number.

Cell Titer-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable
cells in culture based on the quantification of ATP, which is an indicator of metabolically
active cells.[10] The assay reagent lyses the cells and generates a luminescent signal
proportional to the amount of ATP present.[10]

Apoptosis and Cell Cycle Analysis

e Fluorescence Imaging with Hoechst 33342, Annexin-V-FITC, and Propidium lodide (PI)

Triple Staining: This method is used to distinguish between viable, apoptotic, and necrotic
cells. Hoechst 33342 stains the nuclei of all cells. Annexin V-FITC binds to
phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early
apoptotic cells. Pl is a fluorescent dye that intercalates into DNA and is excluded by viable
cells, thus staining the nuclei of late apoptotic and necrotic cells.
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o Cell Cycle Analysis by Flow Cytometry: Cells are treated with the compound, harvested, and
stained with a DNA-intercalating dye such as propidium iodide.[9] The DNA content of the
cells is then analyzed by flow cytometry to determine the distribution of cells in different
phases of the cell cycle (GO/G1, S, and G2/M).[9] This can reveal if the compound induces
cell cycle arrest at a specific checkpoint.

Mechanistic Insights and Signaling Pathways

The anticancer activity of methoxyphenyl amide derivatives appears to be mediated through
various mechanisms, including the disruption of microtubule dynamics and the modulation of
key signaling pathways.

Tubulin Polymerization Inhibition

A notable mechanism of action for some N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine
derivatives is the inhibition of tubulin polymerization.[1] These compounds bind to the
colchicine binding site on tubulin, disrupting the formation of microtubules.[1] This interference
with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently
induces apoptosis.
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Caption: Inhibition of Tubulin Polymerization by Methoxyphenyl Amide Derivatives.

Modulation of the Hedgehog Signaling Pathway
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Certain 2-methoxybenzamide derivatives have been identified as potent antagonists of the
Hedgehog (Hh) signaling pathway.[6] This pathway is crucial in embryonic development and its
aberrant activation is implicated in the progression of several cancers.[6] These compounds act
by inhibiting the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby
blocking the downstream signaling cascade that leads to the activation of Gli transcription
factors and target gene expression.[6]
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Caption: Inhibition of the Hedgehog Signaling Pathway by 2-methoxybenzamide Derivatives.

Induction of Ceramide Accumulation

N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, has been shown to induce
cytotoxicity in various cancer cell lines by increasing intracellular ceramide levels.[7][8]
Ceramide is a lipid second messenger that can trigger apoptosis. 4-HPR appears to stimulate
the de novo synthesis of ceramide.[7] The cytotoxic effects of 4-HPR can be enhanced by co-
administration with agents that inhibit ceramide metabolism, such as safingol.[7]

Experimental Workflow for Compound Screening

The general workflow for screening the anticancer activity of novel compounds such as N-(4-
methoxyphenyl)-2-butenamide and its derivatives is a multi-step process.
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Caption: General Experimental Workflow for Anticancer Compound Screening.

In conclusion, while direct data on N-(4-methoxyphenyl)-2-butenamide is not extensively
available, the analysis of structurally related compounds provides a strong rationale for its
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potential anticancer activity. The diverse mechanisms of action observed for these derivatives,
including tubulin polymerization inhibition and modulation of key signaling pathways, suggest
that this class of compounds holds promise for further investigation in the development of novel
cancer therapeutics. Future studies should aim to directly evaluate N-(4-methoxyphenyl)-2-
butenamide across a broad panel of cancer cell lines to elucidate its specific activity and
mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butenamide-activity-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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